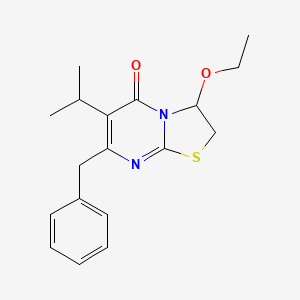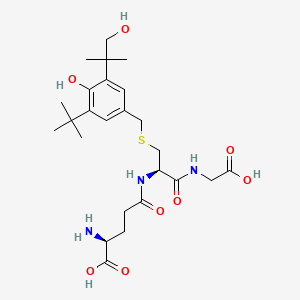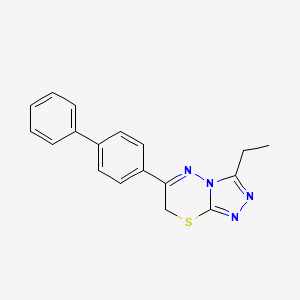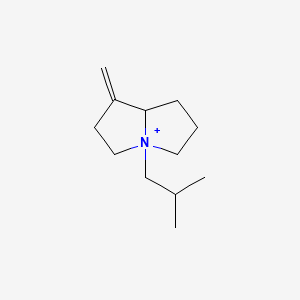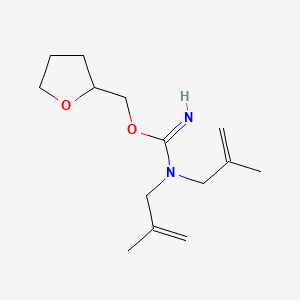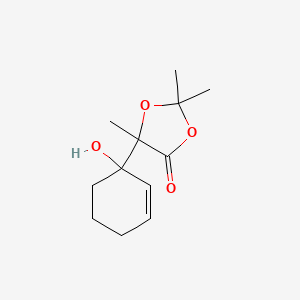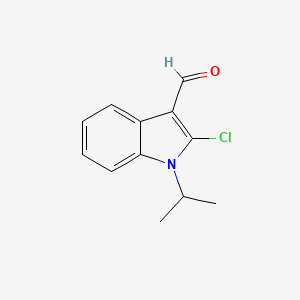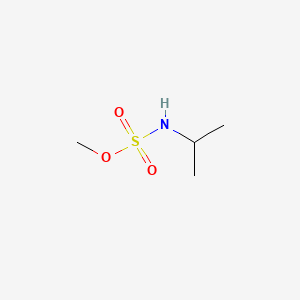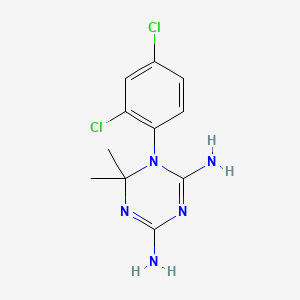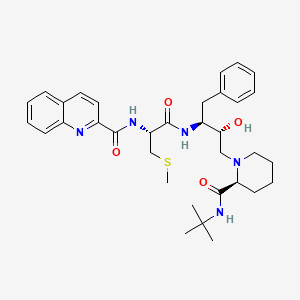
1,6,7,8-Indolizinetetrol, octahydro-, (1R-(1alpha,6alpha,7alpha,8beta,8abeta))-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6,7,8-Indolizinetetrol, octahydro-, (1R-(1alpha,6alpha,7alpha,8beta,8abeta))- is a chemical compound with the molecular formula C8H15NO4. It is also known as octahydroindolizine-1,6,7,8-tetrol. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a nitrogen atom within a bicyclic framework.
Métodos De Preparación
The synthesis of 1,6,7,8-Indolizinetetrol, octahydro-, (1R-(1alpha,6alpha,7alpha,8beta,8abeta))- involves several steps. One common method includes the reduction of indolizine derivatives followed by hydroxylation. The reaction conditions typically involve the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent like tetrahydrofuran (THF). Industrial production methods may involve catalytic hydrogenation processes to achieve the desired reduction and hydroxylation .
Análisis De Reacciones Químicas
1,6,7,8-Indolizinetetrol, octahydro-, (1R-(1alpha,6alpha,7alpha,8beta,8abeta))- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the hydroxyl groups or the nitrogen atom, using agents like NaBH4 or LiAlH4.
Aplicaciones Científicas De Investigación
1,6,7,8-Indolizinetetrol, octahydro-, (1R-(1alpha,6alpha,7alpha,8beta,8abeta))- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound has been studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases involving enzyme dysregulation.
Mecanismo De Acción
The mechanism of action of 1,6,7,8-Indolizinetetrol, octahydro-, (1R-(1alpha,6alpha,7alpha,8beta,8abeta))- involves its interaction with specific molecular targets. The hydroxyl groups and nitrogen atom allow it to form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and receptor binding. The pathways involved may include inhibition of glycosidases or modulation of signaling pathways related to cell growth and differentiation .
Comparación Con Compuestos Similares
Similar compounds to 1,6,7,8-Indolizinetetrol, octahydro-, (1R-(1alpha,6alpha,7alpha,8beta,8abeta))- include other indolizine derivatives and polyhydroxylated compounds. For example:
Castanospermine: Another polyhydroxylated indolizine derivative known for its glycosidase inhibitory activity.
Propiedades
Número CAS |
117894-11-8 |
|---|---|
Fórmula molecular |
C8H15NO4 |
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
(1R,6S,7S,8S,8aS)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,6,7,8-tetrol |
InChI |
InChI=1S/C8H15NO4/c10-4-1-2-9-3-5(11)7(12)8(13)6(4)9/h4-8,10-13H,1-3H2/t4-,5+,6+,7+,8+/m1/s1 |
Clave InChI |
JDVVGAQPNNXQDW-LQOSVEJXSA-N |
SMILES isomérico |
C1CN2C[C@@H]([C@@H]([C@H]([C@@H]2[C@@H]1O)O)O)O |
SMILES canónico |
C1CN2CC(C(C(C2C1O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


